molecular formula C18H18N2OS B4763049 N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-PHENYLBUTANAMIDE

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-PHENYLBUTANAMIDE

Cat. No.: B4763049
M. Wt: 310.4 g/mol
InChI Key: DUJKOXYTONKTGU-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-PHENYLBUTANAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a cyano group, a cyclopenta[b]thiophene ring, and a phenylbutanamide moiety

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c19-12-15-14-9-5-10-16(14)22-18(15)20-17(21)11-4-8-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJKOXYTONKTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-PHENYLBUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[b]thiophene Ring: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.

    Coupling with Phenylbutanamide: The final step involves coupling the cyclopenta[b]thiophene derivative with phenylbutanamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-PHENYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-PHENYLBUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic devices.

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-PHENYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-PHENYLBUTANAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical reactivity, biological activity, and potential applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-PHENYLBUTANAMIDE
Reactant of Route 2
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N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-PHENYLBUTANAMIDE

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